1-Adamantanol-d15

Description

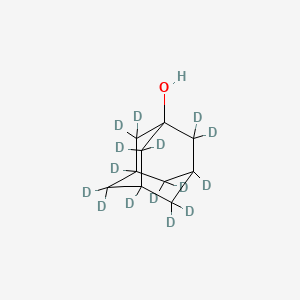

Structure

3D Structure

Propriétés

Formule moléculaire |

C10H16O |

|---|---|

Poids moléculaire |

167.32 g/mol |

Nom IUPAC |

2,2,3,4,4,5,6,6,7,8,8,9,9,10,10-pentadecadeuterioadamantan-1-ol |

InChI |

InChI=1S/C10H16O/c11-10-4-7-1-8(5-10)3-9(2-7)6-10/h7-9,11H,1-6H2/i1D2,2D2,3D2,4D2,5D2,6D2,7D,8D,9D |

Clé InChI |

VLLNJDMHDJRNFK-BXSQCBKHSA-N |

SMILES isomérique |

[2H]C1(C2(C(C3(C(C1(C(C(C2([2H])[2H])(C3([2H])[2H])O)([2H])[2H])[2H])([2H])[2H])[2H])([2H])[2H])[2H])[2H] |

SMILES canonique |

C1C2CC3CC1CC(C2)(C3)O |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of 1-Adamantanol-d15

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification methods for 1-Adamantanol-d15, a deuterated isotopologue of 1-Adamantanol. This document details the primary synthetic routes, purification protocols, and analytical techniques for characterization, aimed at providing researchers and professionals in drug development with a thorough understanding of the processes involved.

Introduction

1-Adamantanol and its derivatives are of significant interest in medicinal chemistry and materials science due to their rigid, cage-like structure. The deuterated form, this compound, serves as a valuable tool in mechanistic studies, as an internal standard for mass spectrometry-based quantification, and in the development of new chemical entities with potentially altered pharmacokinetic profiles. The synthesis of this labeled compound typically involves the preparation of a perdeuterated adamantane precursor followed by selective oxidation.

Synthesis of this compound

The most common and efficient pathway for the synthesis of this compound involves a two-step process:

-

Synthesis of Adamantane-d16: The perdeuterated adamantane core is synthesized first.

-

Oxidation of Adamantane-d16: The deuterated adamantane is then oxidized to introduce a hydroxyl group at one of the tertiary bridgehead positions.

Synthesis of Adamantane-d16

A prevalent method for the preparation of adamantane-d16 is through hydrogen-deuterium (H-D) exchange on adamantane. This is often achieved using a catalyst in the presence of a deuterium source.

Experimental Protocol: Catalytic H-D Exchange of Adamantane

-

Materials: Adamantane, Deuterium gas (D₂), Platinum or Palladium on carbon (Pt/C or Pd/C) catalyst, Deuterated solvent (e.g., D₂O, optional).

-

Procedure:

-

In a high-pressure reactor, adamantane is combined with the chosen catalyst (e.g., 5-10 mol%).

-

The reactor is purged with an inert gas (e.g., Argon) and then filled with deuterium gas to a specified pressure.

-

The reaction mixture is heated to a temperature typically ranging from 150 to 250 °C.

-

The reaction is allowed to proceed for several hours to days, with the progress of deuteration monitored by withdrawing small aliquots for analysis (e.g., by Mass Spectrometry).

-

Upon completion, the reactor is cooled, and the deuterium gas is safely vented.

-

The catalyst is removed by filtration.

-

The crude adamantane-d16 is then purified.

-

-

Purification of Adamantane-d16: The crude product can be purified by sublimation or recrystallization from a suitable solvent like ethanol or a mixture of petroleum ether and dichloromethane to yield pure adamantane-d16.

Oxidation of Adamantane-d16 to this compound

Once pure adamantane-d16 is obtained, a hydroxyl group is introduced at a tertiary carbon position. Several oxidation methods are applicable, with ozonation on silica gel being a well-documented and effective method for this transformation.

Experimental Protocol: Ozonation of Adamantane-d16 on Silica Gel

-

Materials: Adamantane-d16, Silica gel, Pentane (or other suitable solvent), Ozone-oxygen mixture, Ethyl acetate, Dichloromethane-hexane mixture.

-

Procedure:

-

A solution of adamantane-d16 in pentane is mixed with silica gel.

-

The solvent is removed by rotary evaporation to obtain a dry dispersion of adamantane-d16 on silica gel.

-

The dispersion is cooled to -78 °C in a suitable reaction vessel.

-

An ozone-oxygen mixture is passed through the cooled silica gel for a period of time (e.g., 2 hours).

-

After the reaction, the excess ozone is removed by purging with an inert gas.

-

The reaction mixture is allowed to warm to room temperature.

-

The product is eluted from the silica gel using ethyl acetate.

-

The solvent is evaporated to yield crude this compound.

-

Purification of this compound

Purification of the final product is crucial to remove any unreacted starting material, byproducts, and impurities. The primary methods for purifying this compound are recrystallization and column chromatography.

Recrystallization

Recrystallization is a highly effective method for purifying crystalline solids like this compound.

Experimental Protocol: Recrystallization of this compound

-

Solvent Selection: A suitable solvent or solvent system is one in which this compound has high solubility at elevated temperatures and low solubility at low temperatures. Common choices include ethanol, methanol, or a mixture of dichloromethane and hexane.

-

Procedure:

-

The crude this compound is dissolved in a minimal amount of the hot solvent.

-

The hot solution is filtered to remove any insoluble impurities.

-

The filtrate is allowed to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.

-

The resulting crystals are collected by vacuum filtration.

-

The crystals are washed with a small amount of cold solvent to remove any adhering impurities.

-

The purified crystals are dried under vacuum.

-

Column Chromatography

For more challenging separations or to achieve very high purity, column chromatography is employed.

Experimental Protocol: Column Chromatography of this compound

-

Stationary Phase: Silica gel is the most common stationary phase for the purification of 1-Adamantanol.

-

Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is typically used. The polarity of the eluent is optimized to achieve good separation.

-

Procedure:

-

A slurry of silica gel in the mobile phase is packed into a chromatography column.

-

The crude this compound is dissolved in a minimum amount of the mobile phase and loaded onto the top of the column.

-

The mobile phase is passed through the column, and fractions are collected.

-

The fractions are analyzed (e.g., by Thin Layer Chromatography) to identify those containing the pure product.

-

The fractions containing pure this compound are combined, and the solvent is removed by evaporation to yield the purified product.

-

Data Presentation

The following tables summarize the key quantitative data associated with the synthesis and purification of this compound.

Table 1: Synthesis Parameters and Yields

| Step | Reaction | Key Reagents | Typical Temperature (°C) | Typical Duration | Typical Yield (%) |

| 1 | Deuteration | Adamantane, D₂, Catalyst | 150 - 250 | 24 - 72 h | > 90 |

| 2 | Oxidation | Adamantane-d16, Ozone | -78 | 2 h | 70 - 85 |

Table 2: Purification Method Comparison

| Method | Principle | Advantages | Disadvantages | Typical Purity Achieved |

| Recrystallization | Differential solubility | Simple, cost-effective, scalable | May not remove all impurities, potential for product loss in mother liquor | > 98% |

| Column Chromatography | Differential adsorption | High resolution, effective for complex mixtures | More time-consuming, requires larger solvent volumes | > 99% |

Characterization and Isotopic Purity Analysis

The identity and isotopic purity of the synthesized this compound must be confirmed using appropriate analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR is used to confirm the absence or significant reduction of proton signals in the adamantane cage, indicating high deuteration levels.

-

²H NMR can be used to observe the deuterium signals and confirm their positions.

-

¹³C NMR provides information about the carbon skeleton and can show characteristic splitting patterns due to deuterium coupling.

-

-

Mass Spectrometry (MS):

-

MS is essential for determining the molecular weight of the deuterated compound and assessing the isotopic distribution. The mass spectrum will show a molecular ion peak corresponding to the mass of this compound. The isotopic enrichment can be calculated from the relative intensities of the peaks corresponding to different numbers of deuterium atoms.

-

Visualizations

Synthesis and Purification Workflow

Caption: Workflow for the synthesis, purification, and analysis of this compound.

Logical Relationship of Key Steps

Caption: Logical flow from starting material to final quality-controlled product.

Isotopic enrichment determination of 1-Adamantanol-d15

An In-depth Technical Guide to the Isotopic Enrichment Determination of 1-Adamantanol-d15

Introduction

1-Adamantanol, a tricyclic alcohol, serves as a crucial building block in organic synthesis and pharmaceutical development.[1] Its deuterated isotopologue, this compound, is extensively used as an internal standard in quantitative mass spectrometry-based assays and in mechanistic studies to trace metabolic pathways. The precise determination of its isotopic enrichment—the percentage of deuterium atoms at specific molecular positions—is critical for the accuracy and reliability of these applications.[2]

This technical guide provides a comprehensive overview of the primary analytical techniques for determining the isotopic enrichment of this compound. It offers detailed experimental protocols, data presentation tables, and logical workflows for researchers, scientists, and drug development professionals. The two principal methods discussed are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Core Analytical Techniques

The determination of isotopic enrichment for deuterated compounds like this compound relies on techniques that can differentiate between molecules based on mass or nuclear properties.

-

Mass Spectrometry (MS): This technique separates ions based on their mass-to-charge ratio (m/z). The mass difference between hydrogen (¹H) and deuterium (²H or D) allows for the clear resolution of unlabeled (d0), partially deuterated, and fully deuterated (d15) species. High-resolution mass spectrometry (HR-MS) is particularly powerful for this purpose.[2][3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information. ¹H NMR can quantify the absence of protons at specific sites, while ²H NMR can directly detect the presence of deuterium. The integration of signal areas in NMR spectra allows for the calculation of isotopic purity.[2]

Isotopic Enrichment by Mass Spectrometry

Mass spectrometry is a primary and highly sensitive method for quantifying the distribution of isotopologues in a sample. By analyzing the relative intensities of the ion signals corresponding to different deuteration levels, a precise isotopic enrichment can be calculated.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is well-suited for the analysis of volatile and semi-volatile compounds like 1-Adamantanol.

-

Sample Preparation: Dissolve a known quantity of this compound in a suitable volatile solvent (e.g., Chloroform, Methanol, or Ethyl Acetate) to a final concentration of approximately 1 mg/mL.

-

GC Separation:

-

Instrument: Agilent GC-MS system or equivalent.

-

Column: A non-polar column, such as one packed with 5% silicone oil (SE-30) on Chromosorb W, is effective.[4]

-

Injection Volume: 1 µL.

-

Inlet Temperature: 250°C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Program: Hold at 120°C for 2-6 minutes, then ramp at 8-10°C/min to 200°C.[4]

-

-

Mass Spectrometry Detection:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 50-250.

-

Data Acquisition: Acquire full scan data to observe all isotopologues.

-

Data Presentation

The mass spectrum will show a cluster of peaks around the molecular ion. The theoretical masses of the unlabeled and fully deuterated compounds are summarized below.

| Compound | Molecular Formula | Exact Mass (Da) | Molecular Weight ( g/mol ) |

| 1-Adamantanol | C₁₀H₁₆O | 152.1201 | 152.23[5][6] |

| This compound | C₁₀HD₁₅O | 167.2140 | 167.33[7] |

Isotopic Enrichment Calculation

Isotopic enrichment is calculated from the relative areas of the extracted ion chromatograms (EIC) or the intensities from the mass spectrum for each isotopologue. The formula for calculating the percentage of the fully deuterated species (d15) is:

% Enrichment (d15) = [Area(d15) / (Area(d0) + Area(d1) + ... + Area(d15))] * 100

Where Area(dX) is the integrated peak area of the isotopologue with X deuterium atoms. It is crucial to correct for the natural abundance of ¹³C isotopes, which contribute to the M+1 peak.[8][9]

Workflow Diagram: GC-MS Analysis

References

- 1. 1-Adamantanol - CAS-Number 768-95-6 - Order from Chemodex [chemodex.com]

- 2. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 3. almacgroup.com [almacgroup.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. 1-Adamantanol [webbook.nist.gov]

- 6. 1-Adamantanol | C10H16O | CID 64152 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. cdnisotopes.com [cdnisotopes.com]

- 8. researchgate.net [researchgate.net]

- 9. epub.uni-regensburg.de [epub.uni-regensburg.de]

An In-depth Technical Guide to the Solubility of 1-Adamantanol-d15 in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-Adamantanol-d15 in a range of common organic solvents. Due to the limited availability of specific quantitative data for the deuterated form, this document primarily presents qualitative solubility data for the non-deuterated analogue, 1-Adamantanol. The solubility of isotopically labeled compounds such as this compound is generally considered to be very similar to their non-labeled counterparts. This guide also offers a detailed experimental protocol for determining the precise solubility of this compound, which can be adapted for other solid organic compounds.

Introduction to 1-Adamantanol

1-Adamantanol is a rigid, cage-like tertiary alcohol derived from the adamantane framework. Its unique structure imparts high thermal stability. It presents as a white to off-white crystalline solid and is characterized by low solubility in water but moderate to good solubility in many common organic solvents.[1] This solubility profile is crucial for its application in pharmaceutical development and as an intermediate in organic synthesis.

Solubility Profile of 1-Adamantanol

The following table summarizes the qualitative solubility of 1-Adamantanol in various common organic solvents based on available literature. It is important to note that this data is for the non-deuterated form and should be used as a guideline for this compound. For precise quantitative measurements, the experimental protocol provided in the subsequent section should be followed.

| Solvent Class | Solvent | Qualitative Solubility |

| Alcohols | Methanol | Soluble[1][2][3] |

| Ethanol | Soluble[1][2][3] | |

| Ethers | Diethyl Ether | Soluble[1][3] |

| Ketones | Acetone | Moderately Soluble[1] |

| Halogenated | Chloroform | Soluble[1][2] |

| Aqueous | Water | Sparingly Soluble/Partly Miscible[1][3] |

Experimental Protocol for Determining Thermodynamic Solubility

The following is a detailed methodology for determining the thermodynamic (equilibrium) solubility of a crystalline organic compound like this compound using the widely accepted shake-flask method.[4] This method is considered a gold standard for obtaining reliable solubility data.

3.1. Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (accurate to ±0.0001 g)

-

Glass vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

3.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a glass vial. An excess is visually confirmed by the presence of undissolved solid at the bottom of the vial after equilibration.

-

Add a known volume of the desired organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or incubator set to the desired experimental temperature.

-

Agitate the samples for a sufficient period to ensure equilibrium is reached. This can range from 24 to 72 hours, depending on the compound and solvent system. It is advisable to determine the required equilibration time by taking measurements at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to sediment.

-

To effectively separate the saturated solution from the undissolved solid, centrifuge the vials.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a chemically inert syringe filter (e.g., PTFE) to remove any remaining microscopic particles. This step should be performed quickly to minimize any temperature fluctuations that could affect solubility.

-

-

Quantification:

-

Accurately dilute the filtered saturated solution with a known volume of an appropriate solvent (usually the same solvent used for the solubility determination or a mobile phase component for HPLC).

-

Analyze the concentration of this compound in the diluted solution using a validated analytical method such as HPLC or GC.

-

A calibration curve should be prepared using standard solutions of this compound of known concentrations to ensure accurate quantification.

-

-

Data Reporting:

-

Calculate the solubility based on the measured concentration in the saturated solution and the dilution factor.

-

Solubility is typically reported in units of mg/mL or mol/L at the specified temperature.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.

References

A Technical Guide to the Physical and Chemical Properties of Deuterated Adamantane Derivatives

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides an in-depth analysis of the essential physical and chemical properties of deuterated adamantane derivatives. It includes quantitative data, detailed experimental protocols for characterization, and visual workflows to aid in understanding the analysis of these unique compounds.

Introduction

Adamantane, a rigid and strain-free tricyclic hydrocarbon (C₁₀H₁₆), serves as a crucial building block in medicinal chemistry and materials science due to its unique cage-like structure and high lipophilicity.[1][2] The strategic replacement of hydrogen with its heavier isotope, deuterium (D), in adamantane derivatives offers significant advantages in drug development. This process, known as deuteration, can alter a drug's metabolic profile, often leading to a more favorable pharmacokinetic profile by leveraging the kinetic isotope effect.[3][4] Furthermore, deuterated compounds are invaluable as internal standards for quantitative analysis in techniques like NMR and mass spectrometry.[4]

This technical guide outlines the key physical and chemical properties of deuterated adamantane derivatives, with a specific focus on the analytical methodologies required for their comprehensive characterization.

Physical Properties

The introduction of deuterium into the adamantane scaffold results in a slight increase in molecular weight but generally has a minimal impact on bulk physical properties such as melting point, solubility, and appearance. Pure adamantane is a colorless, crystalline solid with a distinct camphor-like smell.[1] It is practically insoluble in water but readily dissolves in nonpolar organic solvents.[1][5] Adamantane is also known for its unusually high melting point for a hydrocarbon, and it sublimes at room temperature.[1]

Table 1: Comparative Physical Properties of Adamantane and Adamantane-d₁₆

| Property | Adamantane | Adamantane-d₁₆ |

| Chemical Formula | C₁₀H₁₆[1] | C₁₀D₁₆[6] |

| Molar Mass | 136.24 g·mol⁻¹[1] | 152.33 g·mol⁻¹[6] |

| Appearance | White to off-white crystalline powder[1] | Solid[6] |

| Melting Point | 270 °C (543 K)[1] | 209-212 °C (sublimes)[6] |

| Boiling Point | Sublimes[1] | Sublimes |

| Density | 1.07 g/cm³ (at 25 °C)[1] | Not specified |

| Solubility in Water | Poorly soluble[1] | Poorly soluble |

| Solubility in Organic Solvents | Soluble in hydrocarbons, benzene, chloroform[5] | Soluble in hydrocarbons |

Chemical Properties and Isotopic Characterization

For a deuterated compound, the concept of "purity" extends beyond chemical contaminants to include isotopic purity.[7] It is practically impossible to synthesize a compound with 100% isotopic purity, leading to the formation of isotopologues—molecules that are chemically identical but differ in their isotopic composition (e.g., d₁₅, d₁₄ species in a d₁₆-labeled product).[7]

A critical distinction must be made between two key terms:

-

Isotopic Enrichment : Refers to the percentage of deuterium at a specific labeled position within a molecule.[7]

-

Species Abundance : Refers to the percentage of the total population of molecules that have a specific, complete isotopic composition.[7]

Accurate characterization of these properties is essential for regulatory approval and ensuring batch-to-batch consistency. The primary techniques for this analysis are mass spectrometry and nuclear magnetic resonance spectroscopy.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is a powerful tool for determining isotopic purity.[8] Techniques like electrospray ionization (ESI)-HRMS can distinguish and quantify the relative abundance of different H/D isotopolog ions (D₀ - Dₙ).[9][10] This method is rapid, highly sensitive, and requires minimal sample consumption.[9][10] While MS is excellent for identifying which isotopologues are present, it cannot typically differentiate between isotopomers (compounds with the same isotopic composition but different deuterium positions).[3] The mass spectrum of adamantane itself is characterized by a strong molecular ion peak and specific fragmentation patterns.[11][12] For Adamantane-d₁₆, a mass shift of M+16 is observed.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for confirming the structural integrity of deuterated compounds and quantifying isotopic enrichment.

-

Proton NMR (¹H-NMR) : Quantitative ¹H-NMR (qNMR) is exceptionally precise for measuring the small amounts of residual hydrogen in a highly deuterated sample.[7] By comparing the signal of these protons to a known internal standard, the overall isotopic enrichment can be determined with high accuracy.[7]

-

Carbon-13 NMR (¹³C-NMR) : This technique confirms the carbon skeleton's integrity. The ¹³C NMR spectrum of adamantane is simple due to its high symmetry, showing two signals at approximately 28.5 ppm and 37.9 ppm.[1] Deuteration is known to cause small shifts in the ¹³C spectrum, which can provide information about the location of deuterium atoms.[13]

-

Deuterium NMR (²H-NMR) : Provides direct observation of the deuterium nuclei, confirming the positions of deuteration.[14]

Chromatography

Chromatographic techniques are essential for separating adamantane derivatives from reaction mixtures and assessing chemical purity.

-

High-Performance Liquid Chromatography (HPLC) : Reversed-phase HPLC (RP-HPLC) is widely used to study the chromatographic behavior of adamantane and its derivatives.[15][16] The retention is influenced by the nature, number, and position of substituents.[15]

-

Gas Chromatography (GC) : GC is effective for analyzing volatile derivatives, such as halogenated adamantanes, and is often coupled with mass spectrometry (GC/MS) for definitive identification.[17]

Key Experimental Protocols

Protocol: Determination of Isotopic Purity by ESI-HRMS

This protocol is a generalized procedure based on established methods.[9][10]

-

Sample Preparation : Dissolve the deuterated adamantane derivative in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of approximately 1 µg/mL.

-

Instrumentation : Use an electrospray ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., Orbitrap or FT-ICR).

-

Infusion : Directly infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min). Alternatively, use UPLC for sample introduction.[10]

-

MS Parameters :

-

Ionization Mode : Positive or negative, depending on the derivative.

-

Mass Range : Scan a range that comfortably includes all expected isotopologues.

-

Resolution : Set to a high value (e.g., >100,000) to resolve the isotopic fine structure.

-

Data Acquisition : Acquire the full scan mass spectrum in profile mode.

-

-

Data Analysis :

-

Identify the monoisotopic peak of the non-deuterated species (M₀) and the corresponding peaks for all deuterated isotopologues (M₁, M₂, ... Mₙ).

-

Integrate the peak area for each isotopologue.

-

Calculate the isotopic purity (as percent abundance of the desired deuterated species) using the formula:

-

Purity (%) = (Area of desired isotopologue / Sum of areas of all isotopologues) * 100

-

-

Protocol: Determination of Isotopic Enrichment by qNMR

This protocol is a generalized procedure based on established methods.[7][8]

-

Sample Preparation :

-

Accurately weigh the deuterated adamantane derivative and a certified internal standard (with a known proton concentration and a signal in a clear region of the spectrum) into an NMR tube.

-

Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

-

Instrumentation : Use a high-field NMR spectrometer (e.g., ≥400 MHz).

-

¹H-NMR Acquisition :

-

Acquire a quantitative ¹H-NMR spectrum. Ensure a long relaxation delay (e.g., 5 times the longest T₁ value) to allow for full relaxation of all protons, ensuring signal integrals are directly proportional to the number of nuclei.

-

Optimize acquisition parameters to achieve a high signal-to-noise ratio.

-

-

Data Processing :

-

Carefully phase and baseline-correct the spectrum.

-

Integrate the signal(s) corresponding to the residual C-H protons in the deuterated compound and the signal from the internal standard.

-

-

Calculation :

-

Calculate the amount of residual hydrogen in the sample relative to the known amount of hydrogen in the internal standard.

-

Determine the isotopic enrichment by comparing the measured amount of residual hydrogen to the theoretical amount of hydrogen in a non-deuterated sample.

-

This document is intended for informational purposes for a scientific audience and synthesizes data from multiple peer-reviewed and technical sources.

References

- 1. Adamantane - Wikipedia [en.wikipedia.org]

- 2. Adamantane in Drug Delivery Systems and Surface Recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Optimizing the Synthesis of Deuterated Isotopomers and Isotopologues of Cyclohexene using Molecular Rotational Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. 金刚烷-d16 ≥98 atom % D, ≥98% (CP) | Sigma-Aldrich [sigmaaldrich.com]

- 7. Beyond Purity: Understanding the Isotopologue Profile in Deuterated APIs [isotope.com]

- 8. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 9. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Adamantane [webbook.nist.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

A Technical Guide to Utilizing High-Purity 1-Adamantanol-d15 for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of high-purity 1-Adamantanol-d15, a deuterated derivative of 1-Adamantanol, for research and development applications. Its primary utility lies in its application as an internal standard for quantitative mass spectrometry, a critical tool in drug metabolism and pharmacokinetic (DMPK) studies. The structural integrity and isotopic enrichment of this compound make it an ideal reference compound for the precise quantification of adamantane-based drugs and their metabolites.

Sourcing High-Purity this compound: A Comparative Analysis

The procurement of high-purity this compound is crucial for ensuring the accuracy and reproducibility of experimental results. Several reputable chemical suppliers offer this isotopically labeled compound. Below is a comparative table of key suppliers and their product specifications.

| Supplier | Product Name | CAS Number | Isotopic Purity (atom % D) | Chemical Purity | Available Quantities |

| CDN Isotopes | 1-Hydroxyadamantane-d15 | 33830-11-4 | 99 | Not specified | 10 mg, 50 mg[1] |

| MedChemExpress | This compound | 33830-11-4 | Not specified | High-purity | Inquire for details |

| LGC Standards | 1-Hydroxyadamantane-d15 | 33830-11-4 | Not specified | Not specified | Inquire for details |

For researchers requiring the non-deuterated form, 1-Adamantanol, a wider range of suppliers is available, with purities typically exceeding 99%.

| Supplier | Product Name | CAS Number | Chemical Purity |

| Sigma-Aldrich | 1-Adamantanol, ReagentPlus® | 768-95-6 | 99% |

| Thermo Scientific | 1-Adamantanol, 99% | 768-95-6 | ≥98.5% (GC)[2] |

| Chemodex | 1-Adamantanol | 768-95-6 | ≥99% (GC) |

| Santa Cruz Biotechnology | 1-Adamantanol | 768-95-6 | Not specified |

Experimental Protocol: Quantitative Analysis using this compound as an Internal Standard

The following is a generalized protocol for the use of this compound as an internal standard (IS) in liquid chromatography-mass spectrometry (LC-MS) for the quantification of a non-labeled adamantane-containing analyte. This protocol is based on established best practices for using deuterated internal standards.[3][4][5]

1. Preparation of Stock and Working Solutions:

-

This compound (Internal Standard) Stock Solution (1 mg/mL):

-

Accurately weigh 1 mg of high-purity this compound.

-

Dissolve in 1 mL of a suitable organic solvent (e.g., methanol, acetonitrile).

-

Store at -20°C in a tightly sealed vial.

-

-

Analyte Stock Solution (1 mg/mL):

-

Prepare a 1 mg/mL stock solution of the non-labeled adamantane analyte in the same manner as the internal standard.

-

-

Working Solutions:

-

Prepare a series of calibration standards by serially diluting the analyte stock solution to achieve a range of concentrations relevant to the expected sample concentrations.

-

Prepare a working internal standard solution by diluting the this compound stock solution to a fixed concentration (e.g., 100 ng/mL).

-

2. Sample Preparation:

-

Thaw biological samples (e.g., plasma, urine) on ice.

-

To a 100 µL aliquot of each sample, standard, and quality control (QC) sample, add a fixed volume (e.g., 10 µL) of the working internal standard solution.

-

Vortex briefly to mix.

-

Perform protein precipitation by adding a threefold volume of cold acetonitrile (or another suitable organic solvent).

-

Vortex vigorously for 1 minute.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS analysis.

3. LC-MS/MS Analysis:

-

Liquid Chromatography (LC) Conditions:

-

Column: A C18 reversed-phase column is typically suitable.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: Develop a suitable gradient to achieve chromatographic separation of the analyte and internal standard from matrix components.

-

Flow Rate: A typical flow rate is 0.3-0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electrospray ionization (ESI) in positive or negative mode, depending on the analyte's properties.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Determine the optimal precursor-to-product ion transitions for both the analyte and this compound by infusing the individual standard solutions into the mass spectrometer.

-

4. Data Analysis:

-

Integrate the peak areas of the analyte and the internal standard for all samples, standards, and QCs.

-

Calculate the ratio of the analyte peak area to the internal standard peak area.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizing the Experimental Workflow

The following diagrams illustrate the key processes involved in utilizing this compound for quantitative analysis.

Caption: Workflow for Quantitative Analysis using an Internal Standard.

Caption: Logical Flow of Analyte and Internal Standard in LC-MS/MS.

References

- 1. cdnisotopes.com [cdnisotopes.com]

- 2. 1-Adamantanol, 99% 250 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 3. benchchem.com [benchchem.com]

- 4. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]

- 5. resolvemass.ca [resolvemass.ca]

Technical Guide: 1-Adamantanol-d15 in Preclinical and Clinical Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Adamantanol-d15, a deuterated derivative of 1-Adamantanol. It is intended for researchers, scientists, and drug development professionals who are utilizing or considering the use of this stable isotope-labeled compound in their studies. This document covers its chemical properties, synthesis, and its primary application as an internal standard in pharmacokinetic analysis.

Core Data Presentation

The following table summarizes the key quantitative data for this compound and its non-deuterated parent compound, 1-Adamantanol.

| Property | This compound | 1-Adamantanol |

| CAS Number | 33830-11-4 | 768-95-6 |

| Molecular Formula | C₁₀HD₁₅O | C₁₀H₁₆O |

| Molecular Weight | 167.33 g/mol | 152.23 g/mol |

| Appearance | White crystalline powder | White crystalline powder |

| Solubility | Soluble in organic solvents (e.g., methanol, chloroform), insoluble in water | Soluble in organic solvents, insoluble in water |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process involving the deuteration of the adamantane core followed by regioselective hydroxylation.

Step 1: Synthesis of Adamantane-d16

A plausible method for the synthesis of the fully deuterated adamantane core, Adamantane-d16, involves a Lewis acid-catalyzed rearrangement of a suitable precursor in the presence of a deuterium source.

-

Materials: Dicyclopentadiene, Deuterated sulfuric acid (D₂SO₄), Deuterated solvent (e.g., cyclohexane-d12).

-

Procedure:

-

In a reaction vessel, dissolve dicyclopentadiene in cyclohexane-d12.

-

Carefully add deuterated sulfuric acid to the solution while stirring.

-

Heat the mixture under reflux for several hours to facilitate the rearrangement and deuterium exchange.

-

After cooling, the reaction mixture is worked up by quenching with D₂O and extracting the product with an organic solvent.

-

The organic layer is dried and the solvent is removed to yield crude Adamantane-d16.

-

Purification is achieved by sublimation or recrystallization to obtain pure Adamantane-d16.

-

Step 2: Hydroxylation of Adamantane-d16 to this compound

The regioselective hydroxylation of the tertiary carbon of Adamantane-d16 yields this compound. A well-established method for this transformation is the oxidation using a specific microbial system or chemical oxidation.[1][2]

-

Materials: Adamantane-d16, Streptomyces griseoplanus culture or a suitable chemical oxidant (e.g., ozone on silica gel).[2]

-

Procedure (Microbial Hydroxylation):

-

Prepare a culture of Streptomyces griseoplanus in a suitable growth medium.

-

Introduce Adamantane-d16 to the microbial culture.

-

Incubate the culture under controlled conditions (temperature, agitation) for a period sufficient to allow for enzymatic hydroxylation.

-

After incubation, extract the entire culture broth with an organic solvent (e.g., ethyl acetate).

-

The organic extract is then concentrated, and the crude product is purified by column chromatography to isolate this compound.

-

Bioanalytical Method for Pharmacokinetic Studies

This compound is an ideal internal standard for the quantification of adamantane-containing drugs in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The following is a representative protocol for the determination of an adamantane-based drug (e.g., Amantadine) in human plasma.[3][4]

-

Objective: To determine the concentration of an adamantane-based drug in human plasma samples from a pharmacokinetic study.

-

Internal Standard: this compound (or a deuterated version of the specific analyte, such as Amantadine-d15).[3][4]

-

Methodology:

-

Sample Preparation (Protein Precipitation):

-

To 50 µL of human plasma in a microcentrifuge tube, add 150 µL of a solution of this compound in acetonitrile (the internal standard working solution).

-

Vortex the mixture vigorously for 1 minute to precipitate plasma proteins.

-

Centrifuge the samples at 14,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography:

-

Column: A suitable C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

-

Tandem Mass Spectrometry:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions for the analyte and this compound would be determined and optimized.

-

-

-

Quantification:

-

A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the known concentrations of the analyte in spiked plasma standards.

-

The concentration of the analyte in the study samples is then determined from this calibration curve.

-

-

Signaling Pathways and Logical Relationships

The primary role of this compound is not to interact with signaling pathways but to serve as a crucial tool in the elucidation of the pharmacokinetic properties of parent drugs that do. The adamantane moiety is a key structural feature in several drugs that target various signaling pathways. The use of a deuterated internal standard like this compound ensures the generation of high-quality data for pharmacokinetic/pharmacodynamic (PK/PD) modeling, which is essential for understanding dose-response relationships and optimizing drug efficacy and safety.

References

- 1. Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Regioselective hydroxylation of adamantane by Streptomyces griseoplanus cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Unraveling the Molecular Fragmentation of 1-Adamantanol-d15: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the mass spectrum of 1-Adamantanol-d15, a deuterated isotopologue of 1-Adamantanol. Understanding the fragmentation patterns of this molecule is critical for its identification and quantification in complex matrices, a common requirement in metabolic studies and pharmacokinetic analyses within drug development. This document outlines the predicted mass spectral data, details a standard experimental protocol for its acquisition, and provides a visual representation of the fragmentation pathway.

Predicted Mass Spectrum Data

The mass spectrum of this compound is characterized by a distinct molecular ion and a series of fragment ions that arise from the stable adamantane cage. The following table summarizes the predicted key ions, their mass-to-charge ratio (m/z), and their proposed structures based on the known fragmentation of 1-Adamantanol and other adamantane derivatives. The inclusion of 15 deuterium atoms results in a predictable mass shift for the molecular ion and its fragments compared to the non-deuterated analog.

| Ion | Proposed Structure / Description | Predicted m/z |

| [M] •+ | Molecular Ion | 167 |

| [M-CD3] + | Loss of a deuterated methyl radical | 150 |

| [M-D2O] •+ | Loss of deuterated water | 147 |

| [C10D15] + | Adamantyl cation (loss of OD radical) | 150 |

| [C7D9] + | Tropylium-like cation | 102 |

| [C5D7] + | Cyclopentadienyl-like cation | 72 |

Electron Ionization Mass Spectrometry (EI-MS) Protocol

The data presented in this guide is based on a standard electron ionization mass spectrometry protocol, a widely used technique for the analysis of volatile and thermally stable compounds like this compound.

Instrumentation:

-

A gas chromatograph (GC) coupled to a mass spectrometer (MS) equipped with an electron ionization (EI) source.

-

A quadrupole or time-of-flight mass analyzer.

GC Conditions:

-

Injector: Split/splitless injector, typically operated at 250°C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Column: A non-polar capillary column, such as a 30 m x 0.25 mm DB-5ms or equivalent.

-

Oven Program: An initial temperature of 100°C, held for 1 minute, followed by a ramp of 10°C/min to 250°C, and held for 5 minutes.

MS Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Ion Source Temperature: 230°C.

-

Mass Range: m/z 40-300.

-

Scan Rate: 2 scans/second.

Sample Preparation:

A dilute solution of this compound (e.g., 100 µg/mL) is prepared in a volatile organic solvent such as dichloromethane or methanol. A 1 µL aliquot of the sample is then injected into the GC-MS system.

Fragmentation Pathway

The fragmentation of this compound under electron ionization is initiated by the removal of an electron to form the molecular ion, [C10D15OD]•+. This high-energy species then undergoes a series of fragmentation reactions to produce smaller, more stable ions. The proposed fragmentation pathway is depicted below.

Methodological & Application

Application Note: High-Throughput Quantification of 1-Adamantanol in Human Plasma by LC-MS/MS Using 1-Adamantanol-d15 as an Internal Standard

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 1-adamantanol in human plasma. The assay utilizes 1-adamantanol-d15, a stable isotope-labeled internal standard (IS), to ensure high accuracy and precision by compensating for matrix effects and variability in sample processing. A straightforward protein precipitation method is employed for sample preparation, enabling high-throughput analysis. Chromatographic separation is achieved on a C18 reversed-phase column with a rapid gradient elution, followed by detection using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode. This method is well-suited for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies involving 1-adamantanol and related adamantane derivatives.

Introduction

1-Adamantanol is a key intermediate in the synthesis of various pharmaceuticals and has potential therapeutic applications itself. Accurate and reliable quantification of 1-adamantanol in biological matrices is crucial for preclinical and clinical research. LC-MS/MS has emerged as the preferred analytical technique for bioanalysis due to its inherent sensitivity, selectivity, and speed. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative LC-MS/MS assays.[1] The co-elution of the analyte and its deuterated analog ensures that any variations during sample preparation and ionization are effectively normalized, leading to highly reliable quantitative results.[2] This application note provides a detailed protocol for the extraction and quantification of 1-adamantanol in human plasma, demonstrating the suitability of this compound as an internal standard.

Experimental

Materials and Reagents

-

1-Adamantanol (≥99% purity)

-

This compound (≥98% purity, 99 atom % D)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Ultrapure water

-

Drug-free human plasma

Instrumentation

-

Liquid Chromatograph: Shimadzu Nexera X2 or equivalent

-

Mass Spectrometer: SCIEX QTRAP 5500 or equivalent triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Analytical Column: Agilent Poroshell 120 SB-C18 (4.6 mm × 50 mm, 2.7 µm) or equivalent.

Standard Solutions

-

1-Adamantanol Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of 1-adamantanol in 10 mL of methanol.

-

This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the 1-adamantanol stock solution with 50:50 (v/v) methanol:water to obtain concentrations ranging from 1 ng/mL to 2000 ng/mL.

-

IS Working Solution (100 ng/mL): Dilute the this compound stock solution with methanol to a final concentration of 100 ng/mL.

Sample Preparation: Protein Precipitation

-

Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the 100 ng/mL this compound IS working solution.

-

Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase (90:10 v/v, Water with 0.1% Formic Acid: Acetonitrile with 0.1% Formic Acid).

-

Vortex briefly and transfer to a UPLC vial for analysis.

LC-MS/MS Conditions

Liquid Chromatography

| Parameter | Value |

| Column | Agilent Poroshell 120 SB-C18 (4.6 mm × 50 mm, 2.7 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 10% B to 90% B in 2.0 min, hold at 90% B for 1.0 min, return to 10% B in 0.1 min, hold at 10% B for 1.9 min |

| Flow Rate | 0.8 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Run Time | 5.0 min |

Mass Spectrometry

| Parameter | Value |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Ion Source Gas 1 | 50 psi |

| Ion Source Gas 2 | 55 psi |

| Curtain Gas | 20 psi |

| IonSpray Voltage | 5500 V |

| Temperature | 550°C |

| MRM Transitions | See Table 1 |

Table 1: MRM Transitions and MS Parameters

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Declustering Potential (V) |

| 1-Adamantanol | 153.2 | 135.2 | 25 | 80 |

| This compound | 168.3 | 150.3 | 25 | 80 |

Results and Discussion

Method Validation

The method was validated for linearity, accuracy, precision, and recovery according to regulatory guidelines.

Linearity

The calibration curve was linear over the concentration range of 1-1000 ng/mL for 1-adamantanol in human plasma. The coefficient of determination (r²) was consistently >0.995.

Table 2: Calibration Curve Data

| Concentration (ng/mL) | Mean Peak Area Ratio (Analyte/IS) |

| 1 | 0.012 |

| 5 | 0.058 |

| 10 | 0.115 |

| 50 | 0.592 |

| 100 | 1.180 |

| 500 | 5.950 |

| 1000 | 11.920 |

Accuracy and Precision

The intra-day and inter-day precision and accuracy were evaluated at three quality control (QC) concentrations (Low, Mid, and High). The results are summarized in Table 3.

Table 3: Accuracy and Precision Data

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV, n=6) | Intra-day Accuracy (%) | Inter-day Precision (%CV, n=18) | Inter-day Accuracy (%) |

| LLOQ | 1 | 6.8 | 104.5 | 8.2 | 102.1 |

| Low | 3 | 5.2 | 98.7 | 6.5 | 99.3 |

| Mid | 80 | 3.5 | 101.2 | 4.8 | 100.5 |

| High | 800 | 2.8 | 99.5 | 3.9 | 101.0 |

Recovery

The extraction recovery of 1-adamantanol and this compound was determined by comparing the peak areas of extracted samples to those of post-extraction spiked samples at three QC levels.

Table 4: Extraction Recovery Data

| QC Level | Concentration (ng/mL) | 1-Adamantanol Recovery (%) | This compound Recovery (%) |

| Low | 3 | 92.5 | 94.1 |

| Mid | 80 | 95.1 | 96.3 |

| High | 800 | 94.8 | 95.5 |

The consistent and high recovery of both the analyte and the internal standard demonstrates the efficiency of the protein precipitation method.

Visualizations

Caption: Experimental workflow for the quantification of 1-adamantanol in human plasma.

Caption: Principle of internal standard use for quantification in LC-MS/MS.

Conclusion

The LC-MS/MS method described in this application note provides a sensitive, selective, and high-throughput means for the quantification of 1-adamantanol in human plasma. The use of this compound as an internal standard effectively corrects for matrix effects and procedural variability, ensuring the accuracy and precision of the results. The simple protein precipitation sample preparation protocol allows for rapid sample processing, making this method ideal for studies requiring the analysis of a large number of samples. This validated method can be confidently applied to pharmacokinetic, toxicokinetic, and other bioanalytical studies of 1-adamantanol.

References

Quantitative Analysis of Adamantane Derivatives Using a Deuterated Internal Standard

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of adamantane derivatives in biological matrices, specifically focusing on the use of a deuterated internal standard for enhanced accuracy and precision. The methodologies described herein are primarily based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective technique ideal for bioanalytical applications. While the specific data presented pertains to the use of amantadine-d15 for the quantification of amantadine, the principles and protocols are broadly applicable to other adamantane derivatives using a suitable deuterated internal standard such as 1-Adamantanol-d15.

Principles of Deuterated Internal Standards

In quantitative mass spectrometry, a deuterated internal standard is a synthetic version of the analyte where one or more hydrogen atoms are replaced with deuterium, a stable isotope of hydrogen. This isotopic labeling results in a compound with a higher mass but nearly identical chemical and physical properties to the analyte of interest. The use of a deuterated internal standard is considered the gold standard in quantitative bioanalysis as it effectively compensates for variations in sample preparation, chromatographic retention, and ionization efficiency, leading to highly accurate and precise results.

Quantitative Data Summary

The following tables summarize the quantitative performance of a validated LC-MS/MS method for the determination of amantadine in human plasma using amantadine-d15 as the internal standard. These data are representative of the performance that can be expected when using a deuterated internal standard for the analysis of other adamantane derivatives.

Table 1: Calibration Curve Parameters for Amantadine in Human Plasma [1]

| Parameter | Value |

| Linear Range | 15–2000 ng/mL |

| Regression Equation | y = ax + b (weighted 1/x²) |

| Correlation Coefficient (r²) | 0.9972 to 0.9993 |

| Back-calculated Standard Concentrations | Within ±15% of nominal (±20% for LLOQ) |

Table 2: Accuracy and Precision for Amantadine in Human Plasma [2]

| Quality Control (QC) Level | Concentration (ng/mL) | Intra-batch Precision (% CV) | Intra-batch Accuracy (%) | Inter-batch Precision (% CV) | Inter-batch Accuracy (%) |

| LLOQ QC | 0.50 | ≤ 5.42 | 98.47 - 105.72 | ≤ 5.42 | 98.47 - 105.72 |

| Low QC | 1.50 | ≤ 5.42 | 98.47 - 105.72 | ≤ 5.42 | 98.47 - 105.72 |

| Medium QC | 30.0 | ≤ 5.42 | 98.47 - 105.72 | ≤ 5.42 | 98.47 - 105.72 |

| High QC | 400 | ≤ 5.42 | 98.47 - 105.72 | ≤ 5.42 | 98.47 - 105.72 |

Experimental Protocols

LC-MS/MS Protocol for the Quantification of Amantadine in Human Plasma

This protocol describes a high-throughput method for the analysis of amantadine in human plasma using amantadine-d15 as an internal standard.[1][3]

1.1. Materials and Reagents

-

Amantadine reference standard

-

Amantadine-d15 (internal standard)

-

Acetonitrile (ACN), HPLC grade

-

Formic acid, LC-MS grade

-

Ammonium formate, LC-MS grade

-

Human plasma (K2EDTA)

-

Deionized water

1.2. Sample Preparation (Protein Precipitation) [1][4][5]

-

To 20 µL of human plasma in a 96-well plate, add 50 µL of an internal standard working solution (amantadine-d15 in acidified acetonitrile).

-

Vortex the plate for 10 minutes to precipitate proteins.

-

Centrifuge the plate at approximately 1480 x g for 30 minutes.

-

Transfer the supernatant to a clean 96-well plate for analysis.

1.3. LC-MS/MS Instrumental Parameters [1][3][6]

-

HPLC System: Agilent Eclipse Plus C18 column (50 x 3.0 mm, 3.5 µm)

-

Mobile Phase A: 5 mM ammonium formate in water

-

Mobile Phase B: Acetonitrile

-

Gradient Elution:

-

Start with 15% B

-

Increase to 35% B over 1.6 minutes

-

Increase to 100% B at 1.7 minutes and hold until 3.7 minutes

-

Return to 15% B at 3.8 minutes and re-equilibrate until 5.3 minutes

-

-

Flow Rate: 0.8 mL/min

-

Injection Volume: 10 µL

-

Mass Spectrometer: Triple quadrupole mass spectrometer

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

MRM Transitions:

General GC-MS Protocol for Adamantane Derivatives (with Derivatization)

For less polar adamantane derivatives or when LC-MS is not available, GC-MS can be a viable alternative. Derivatization is often necessary to improve the volatility and chromatographic properties of adamantane derivatives containing polar functional groups (e.g., hydroxyl, amino).

2.1. Materials and Reagents

-

Adamantane derivative analyte(s)

-

This compound (or other suitable deuterated internal standard)

-

Derivatization reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS)

-

Anhydrous solvent (e.g., pyridine, acetonitrile)

2.2. Sample Preparation and Derivatization [7]

-

To a known volume of sample (e.g., in an appropriate organic solvent), add a precise amount of the this compound internal standard solution.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Add 100 µL of anhydrous pyridine and 100 µL of BSTFA with 1% TMCS to the dried residue.

-

Cap the vial tightly and heat at 70°C for 30 minutes.

-

Cool the sample to room temperature before injection into the GC-MS.

2.3. GC-MS Instrumental Parameters

-

GC Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent

-

Injector Temperature: 250°C

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 1 minute

-

Ramp: 10°C/min to 280°C, hold for 5 minutes

-

-

Carrier Gas: Helium at a constant flow of 1 mL/min

-

Mass Spectrometer: Single or triple quadrupole mass spectrometer

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized analyte and internal standard.

Visualizations

Caption: LC-MS/MS experimental workflow for adamantane derivative quantification.

Caption: GC-MS experimental workflow with derivatization for adamantane analysis.

References

- 1. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]

- 2. Sensitive and rapid determination of amantadine without derivatization in human plasma by LC–MS/MS for a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. agilent.com [agilent.com]

- 6. Comparison of LC-MS3 and LC-MRM Methods for Quantifying Amantadine and Its Application in Therapeutic Amantadine Monitoring in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

Application Note: Protocol for Derivatization of 1-Adamantanol-d15 for GC-MS Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, many compounds, including alcohols like 1-Adamantanol-d15, exhibit poor chromatographic behavior due to their polarity and low volatility. Derivatization is a chemical modification process that converts analytes into more volatile and thermally stable derivatives, leading to improved peak shape, enhanced resolution, and better sensitivity in GC-MS analysis.[1] This application note provides a detailed protocol for the derivatization of this compound using a silylating agent, N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), to form its corresponding trimethylsilyl (TMS) ether derivative. Silylation replaces the active hydrogen in the hydroxyl group with a nonpolar TMS group, thereby increasing its volatility and making it amenable to GC-MS analysis.

Experimental Protocol

This protocol outlines the necessary steps for the derivatization of this compound prior to GC-MS analysis. It is crucial to work in a dry environment and use anhydrous solvents to prevent the hydrolysis of the derivatizing reagent and the resulting TMS ether.[2]

Materials and Reagents:

-

This compound

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst

-

Anhydrous Pyridine (as a catalyst and solvent)[2]

-

Anhydrous Dichloromethane (DCM) or other suitable aprotic solvent (e.g., hexane, acetonitrile)[2][3]

-

GC vials with caps

-

Microsyringes

-

Heating block or oven

-

Vortex mixer

Procedure:

-

Sample Preparation: Accurately weigh approximately 1 mg of this compound into a clean, dry GC vial.

-

Dissolution: Add 100 µL of anhydrous pyridine to the vial to dissolve the sample. Pyridine also acts as a catalyst, particularly for sterically hindered alcohols.[2]

-

Addition of Derivatizing Reagent: Using a microsyringe, add 100 µL of BSTFA containing 1% TMCS to the sample solution.[2] The TMCS acts as a catalyst to increase the reactivity of the BSTFA.[4]

-

Reaction: Tightly cap the vial and vortex the mixture for 30 seconds. Place the vial in a heating block or oven set to 70°C for 30 minutes to ensure the reaction goes to completion.[3]

-

Cooling: After the incubation period, remove the vial from the heat source and allow it to cool to room temperature.

-

GC-MS Analysis: The derivatized sample is now ready for injection into the GC-MS system.

Quantitative Data Summary

For reproducible and accurate results, the following quantitative parameters should be strictly followed.

| Parameter | Value/Description |

| Sample Amount | ~ 1 mg |

| Solvent (Anhydrous Pyridine) | 100 µL |

| Derivatizing Agent (BSTFA + 1% TMCS) | 100 µL |

| Reaction Temperature | 70°C[3] |

| Reaction Time | 30 minutes[3] |

| Injection Volume (GC-MS) | 1 µL |

GC-MS Parameters (Typical)

While the optimal GC-MS conditions may vary depending on the instrument, the following parameters provide a good starting point for the analysis of the TMS-derivatized this compound.

| Parameter | Value/Description |

| GC Column | Non-polar capillary column (e.g., DB-5ms, HP-5ms) |

| Injector Temperature | 250°C |

| Oven Temperature Program | Initial: 100°C, hold for 2 min; Ramp: 10°C/min to 280°C, hold for 5 min |

| Carrier Gas | Helium at a constant flow rate of 1 mL/min |

| MS Transfer Line Temperature | 280°C |

| Ion Source Temperature | 230°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Scan Range | 50 - 500 amu |

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the derivatization and analysis process.

Caption: Workflow for the derivatization of this compound and subsequent GC-MS analysis.

Conclusion

This protocol provides a reliable and effective method for the derivatization of this compound for GC-MS analysis. The conversion of the polar alcohol to its more volatile and thermally stable TMS ether derivative significantly improves chromatographic performance, leading to more accurate and reproducible results. This method is particularly valuable for the quantitative analysis of adamantane derivatives in various matrices within the pharmaceutical and chemical industries.

References

Applications of 1-Adamantanol-d15 in Drug Metabolism Studies: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 1-Adamantanol-d15 in drug metabolism studies. The unique properties of the adamantane cage, combined with isotopic labeling, make this compound a valuable tool in modern drug discovery and development. These guidelines are intended to assist researchers in designing and executing robust experiments to evaluate drug candidates' metabolic stability and potential for drug-drug interactions.

Introduction

The adamantane moiety is a rigid, lipophilic, three-dimensional structure frequently incorporated into drug candidates to enhance their pharmacokinetic properties, such as metabolic stability and bioavailability.[1][2][3][4] The cage-like structure of adamantane can protect nearby functional groups from enzymatic degradation, prolonging the drug's half-life.[5] 1-Adamantanol, a hydroxylated derivative of adamantane, serves as a key structural motif and potential metabolite of various adamantane-containing drugs.

This compound is a deuterated analog of 1-Adamantanol, where fifteen hydrogen atoms have been replaced with deuterium. This isotopic labeling renders it an ideal internal standard for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS).[6][7][8] Its near-identical physicochemical properties to the unlabeled analyte ensure that it effectively tracks the analyte through sample preparation and analysis, correcting for variability and matrix effects.[6][8][9]

This document outlines two primary applications of this compound in drug metabolism studies:

-

As an Internal Standard: For the accurate quantification of adamantane-containing drugs and their metabolites in biological matrices.

-

As a Test Compound: For investigating the metabolic stability and cytochrome P450 (CYP) enzyme inhibition potential of the 1-adamantanol scaffold.

Application 1: this compound as an Internal Standard in Quantitative Bioanalysis

Stable isotope-labeled internal standards are considered the gold standard in quantitative bioanalysis due to their ability to mimic the analyte of interest throughout the analytical process.[8] this compound is an excellent internal standard for LC-MS/MS-based quantification of adamantane-containing compounds, such as amantadine and its derivatives.

Protocol: Quantification of an Adamantane-Containing Analyte in Human Plasma

This protocol provides a general framework for the use of this compound as an internal standard for the quantification of an adamantane-containing analyte in human plasma using LC-MS/MS.

1. Materials and Reagents

-

Analyte of interest (adamantane-containing drug)

-

This compound (Internal Standard, IS)

-

Human plasma (K2EDTA)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (ultrapure)

-

96-well plates

-

Centrifuge

2. Preparation of Solutions

-

Analyte Stock Solution: Prepare a 1 mg/mL stock solution of the analyte in methanol.

-

Internal Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

-

Analyte Working Solutions: Serially dilute the analyte stock solution with 50:50 (v/v) methanol:water to prepare calibration standards and quality control (QC) samples at desired concentrations.

-

Internal Standard Working Solution: Dilute the IS stock solution with acetonitrile to a final concentration of 100 ng/mL. This will be the protein precipitation solution.

3. Sample Preparation (Protein Precipitation)

-

Aliquot 50 µL of human plasma (blank, calibration standards, QCs, and unknown samples) into a 96-well plate.

-

Add 150 µL of the internal standard working solution (100 ng/mL this compound in acetonitrile) to each well.

-

Vortex the plate for 2 minutes to ensure thorough mixing and protein precipitation.

-

Centrifuge the plate at 4000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

4. LC-MS/MS Analysis

The following are example LC-MS/MS parameters. These should be optimized for the specific analyte and instrument.

| Parameter | Suggested Conditions |

| LC System | UHPLC system |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | Start with 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, and re-equilibrate at 5% B for 1 minute. |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| MS System | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | Analyte: To be determined based on the specific compound.This compound: To be determined (e.g., precursor ion [M+H]+ and a suitable product ion). |

5. Data Analysis

-

Integrate the peak areas for the analyte and the internal standard.

-

Calculate the peak area ratio (Analyte Peak Area / IS Peak Area).

-

Construct a calibration curve by plotting the peak area ratio versus the analyte concentration for the calibration standards.

-

Determine the concentration of the analyte in the QC and unknown samples using the calibration curve.

Application 2: this compound in In Vitro Drug Metabolism Studies

This compound can be used as a test compound to assess the metabolic stability of the 1-adamantanol scaffold and its potential to inhibit major cytochrome P450 enzymes.

Protocol 1: Metabolic Stability in Human Liver Microsomes

This assay determines the rate at which this compound is metabolized by human liver microsomes (HLM), providing an estimate of its intrinsic clearance.

1. Materials and Reagents

-

This compound

-

Pooled Human Liver Microsomes (HLM)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (0.1 M, pH 7.4)

-

Acetonitrile (ice-cold, containing a suitable internal standard for quenching and analysis)

-

96-well plates

-

Incubator/shaker (37°C)

2. Experimental Procedure

-

Prepare a working solution of this compound at 1 µM in phosphate buffer.

-

In a 96-well plate, add the HLM suspension (final protein concentration 0.5 mg/mL) and the this compound working solution.

-

Pre-incubate the plate at 37°C for 10 minutes with gentle shaking.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile (containing the analytical internal standard).

-

Centrifuge the plate to precipitate the microsomal proteins.

-

Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of this compound.

3. Data Analysis

-

Calculate the percentage of this compound remaining at each time point relative to the 0-minute time point.

-

Plot the natural logarithm of the percent remaining versus time.

-

Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).

-

Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) using the following equations:

-

t½ = 0.693 / k

-

CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein)

-

Illustrative Metabolic Stability Data for Adamantane Derivatives

| Compound | In Vitro Half-life (t½, min) in HLM | Intrinsic Clearance (CLint, µL/min/mg) | Reference |

| Adamantane Derivative A | > 60 | < 11.6 | [1] |

| Adamantane Derivative B | 35 | 19.8 | [1] |

| Adamantane Derivative C | 15 | 46.2 | [1] |

This data is for illustrative purposes and represents typical values for adamantane-containing compounds.

Protocol 2: Cytochrome P450 Inhibition Assay (IC50 Determination)

This protocol determines the concentration of this compound that causes 50% inhibition (IC50) of the activity of major CYP isoforms.

1. Materials and Reagents

-

This compound

-

Pooled Human Liver Microsomes (HLM)

-

CYP isoform-specific probe substrates (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9, midazolam for CYP3A4)[10]

-

NADPH regenerating system

-

Phosphate buffer (0.1 M, pH 7.4)

-

Acetonitrile (ice-cold, containing an analytical internal standard)

-

96-well plates

-

Incubator/shaker (37°C)

2. Experimental Procedure

-

Prepare a series of dilutions of this compound in phosphate buffer (e.g., 0.1 to 100 µM).

-

In a 96-well plate, add HLM, the CYP-specific probe substrate (at a concentration near its Km), and the various concentrations of this compound. Include a vehicle control (no inhibitor).

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding the NADPH regenerating system.

-

Incubate for a predetermined time that is within the linear range of metabolite formation for the specific probe substrate.

-

Terminate the reaction with ice-cold acetonitrile (containing the analytical internal standard).

-

Centrifuge the plate and analyze the supernatant by LC-MS/MS to quantify the formation of the probe substrate's metabolite.

3. Data Analysis

-

Calculate the percent inhibition of metabolite formation at each concentration of this compound relative to the vehicle control.

-

Plot the percent inhibition versus the logarithm of the this compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

Illustrative CYP450 Inhibition Data for Adamantane Derivatives

Specific IC50 values for this compound are not widely published. The following table provides example IC50 values for known CYP inhibitors to illustrate the expected data format.[10][11]

| CYP Isoform | Probe Substrate | Known Inhibitor | IC50 (µM) |

| CYP1A2 | Phenacetin | Furafylline | ~2.5 |

| CYP2C9 | Diclofenac | Sulfaphenazole | ~0.3 |

| CYP2C19 | S-Mephenytoin | Ticlopidine | ~1.0 |

| CYP2D6 | Dextromethorphan | Quinidine | ~0.05 |

| CYP3A4 | Midazolam | Ketoconazole | ~0.02 |

This data is for illustrative purposes. The inhibitory potential of this compound would need to be experimentally determined.

Visualizations

Caption: Workflow for using this compound as an internal standard.

Caption: Workflow for CYP450 inhibition IC50 determination.

References

- 1. Effects of adamantane alterations on soluble epoxide hydrolase inhibition potency, physical properties and metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Use of the adamantane structure in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]